Magnesium palmitate

Description

The exact mass of the compound Magnesium palmitate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Magnesium palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

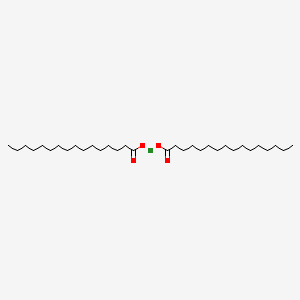

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSWXCXMXIZDSN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936594 | |

| Record name | Magnesium dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexadecanoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2601-98-1, 16178-72-6 | |

| Record name | Hexadecanoic acid, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ0UR696JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of magnesium palmitate, a compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. This document details its physicochemical characteristics, synthesis methodologies, and the biological roles of its constituent ions, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

Magnesium palmitate, the magnesium salt of palmitic acid, is a fine, white, crystalline powder or lumpy solid.[1] It is classified as a metallic soap and finds use as a binder, emulsifier, anticaking agent, and lubricant in various formulations.[1]

Quantitative Physicochemical Data

The key quantitative properties of magnesium palmitate are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₃₂H₆₂MgO₄ | [1][2][3] |

| Molecular Weight | 535.14 g/mol | [1][3] |

| Exact Mass | 534.4498521 u | [3][4] |

| Melting Point | 121-122 °C | [2][4] |

| Boiling Point | 340.6 °C at 760 mmHg (estimated) | [4][5][6] |

| Flash Point | 154.1 °C (estimated) | [6] |

| Vapor Pressure | 3.28 x 10⁻⁵ mmHg at 25 °C (estimated) | [6] |

| logP (Octanol/Water) | 8.43520 (estimated) | [6] |

| Polar Surface Area | 80.26 Ų | [6] |

Note: Some values, particularly the boiling point, flash point, vapor pressure, and logP, are estimated due to the compound's tendency to decompose at high temperatures.

Solubility Profile

Magnesium palmitate is characterized by its poor solubility in water and alcohol, a feature typical of metallic soaps.[1] Its solubility in various solvents is detailed in the table below.

| Solvent | Solubility | References |

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [1] |

| Benzene | Soluble (enhanced by methanol) | [7] |

| Toluene | Soluble (enhanced by methanol) | [7] |

| m-Xylene | Soluble (enhanced by methanol) | [7] |

| Chloroform | Soluble | [8] |

| n-Hexane | Insoluble | [8] |

| Methanol | Soluble | [8] |

The insolubility in polar solvents like water is attributed to the long, hydrophobic hydrocarbon chains of the palmitate moieties.

Stability and Decomposition

Magnesium palmitate is a stable compound under normal storage conditions.[7] However, it will undergo thermal decomposition at elevated temperatures. Thermogravimetric analysis (TGA) indicates that the decomposition of magnesium soaps generally begins around 250 °C.[9] The decomposition of magnesium salts of fatty acids can lead to the formation of hydrocarbons through decarboxylation.[9]

Synthesis of Magnesium Palmitate

Magnesium palmitate is primarily synthesized through two methods: direct precipitation (double decomposition) and the melt process.

Direct Precipitation Method

This common aqueous-phase method involves the reaction of a soluble magnesium salt with a soluble palmitate salt, leading to the precipitation of the insoluble magnesium palmitate.[10]

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂). A typical concentration is around 5% w/v. Heat the solution to approximately 80 °C.[8][10]

-

Prepare an aqueous solution of sodium palmitate by saponifying palmitic acid with a stoichiometric amount of sodium hydroxide (B78521).

-

-

Precipitation:

-

Slowly add the magnesium salt solution to the sodium palmitate solution with constant, vigorous stirring.[10] The insoluble magnesium palmitate will precipitate out of the solution.

-

The pH of the reaction mixture can be adjusted to between 9.0 and 9.5 to precipitate any excess magnesium ions as magnesium hydroxide.[10]

-

-

Isolation and Purification:

Below is a workflow diagram for the direct precipitation synthesis of magnesium palmitate.

Melt Process

This solvent-free method involves the direct reaction of molten palmitic acid with a magnesium source, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂).[10]

-

Reactant Mixture:

-

Reaction:

-

Heat the mixture to a temperature above the melting point of palmitic acid (approximately 63 °C), for instance, to 180 °C, with vigorous stirring.[9][10] The reaction is typically carried out for several hours (e.g., 3-6 hours).[9]

-

Water is produced as a byproduct and is removed as steam, which drives the reaction to completion.[10]

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool and solidify.

-

The crude product can be purified by washing with hot water to remove any unreacted starting materials.

-

Dry the purified magnesium palmitate.

-

Below is a workflow diagram for the melt process synthesis of magnesium palmitate.

Experimental Methodologies for Characterization

Melting Point Determination

The melting point of magnesium palmitate is a key indicator of its purity.

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp).[13]

-

Heat the sample rapidly to obtain an approximate melting point.[14]

-

For an accurate measurement, repeat the determination with a fresh sample, heating slowly (approximately 2 °C/min) as the temperature approaches the approximate melting point.[14]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of magnesium palmitate.

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible in the instrument.

-

Set the desired temperature program, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min).

-

Use an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.[15]

-

-

Data Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in magnesium palmitate and confirm the formation of the salt.

-

Sample Preparation:

-

Prepare a solid sample for analysis, typically by creating a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Spectral Interpretation:

-

The formation of the magnesium salt is confirmed by the disappearance of the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1540-1580 cm⁻¹ and 1400 cm⁻¹, respectively.[10]

-

Characteristic C-H stretching vibrations of the long hydrocarbon chains are observed around 2918 cm⁻¹ and 2850 cm⁻¹.[10]

-

Signaling Pathways of Constituent Ions

While there is limited research on the direct role of the magnesium palmitate molecule in signaling pathways, the biological activities of its constituent ions, magnesium and palmitate, are well-documented.

Role of Palmitate in Cellular Signaling

Palmitic acid (palmitate at physiological pH) is a key player in various cellular signaling pathways, particularly those related to metabolism and inflammation.

-

Insulin (B600854) Signaling: Excess palmitate can induce insulin resistance by interfering with the insulin signaling cascade. It can lead to the activation of protein kinase C, which in turn can inhibit insulin receptor substrate 1 (IRS-1) and downstream signaling through the PI3K/Akt pathway.[5][16]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Palmitate and its derivatives can act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6] Dysregulation of PPAR signaling by excess palmitate is implicated in metabolic diseases.[6]

-

Inflammatory Pathways: Palmitate can activate inflammatory pathways, such as the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-inflammatory cytokines.[5]

The diagram below illustrates the inhibitory effect of palmitate on the insulin signaling pathway.

Role of Magnesium in Cellular Signaling

Magnesium is an essential cation involved in a vast array of cellular processes.

-

Enzyme Cofactor: Magnesium is a cofactor for hundreds of enzymes, including those involved in ATP metabolism, DNA and RNA synthesis, and protein synthesis.[4]

-

Ion Transport: It is crucial for the active transport of calcium and potassium ions across cell membranes, which is fundamental for nerve impulse conduction, muscle contraction, and normal heart rhythm.[4]

-

Cell Signaling: Magnesium is involved in signal transduction pathways, including the formation of cyclic AMP (cAMP), and plays a role in protein phosphorylation.[1][4] It also modulates the activity of ion channels, such as the TRPM7 channel, which is involved in cellular magnesium homeostasis.[2][10] Magnesium ions can influence the PI3K-AKT1 signaling axis, which has immunomodulatory effects.[[“]]

This guide provides a foundational understanding of the chemical properties of magnesium palmitate for professionals in research and development. The presented data and protocols serve as a valuable resource for its application and further investigation.

References

- 1. konstantinioncenter.org [konstantinioncenter.org]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PPAR δ inhibition protects against palmitic acid-LPS induced lipidosis and injury in cultured hepatocyte L02 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

Synthesis of Magnesium Palmitate via Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of magnesium palmitate via the precipitation method. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, experimental parameters, and material characterization. This document outlines a reproducible experimental protocol, presents quantitative data in structured tables, and includes visualizations of the synthesis workflow and a potential biological signaling pathway of its constituent ions.

Introduction

Magnesium palmitate, the magnesium salt of palmitic acid, is a fine, white, water-insoluble powder. It is classified as a magnesium soap and finds extensive application in the pharmaceutical, cosmetic, and polymer industries. In pharmaceutical formulations, it is primarily used as a lubricant, anti-caking agent, and binder in tablet and capsule manufacturing. The physical and chemical properties of magnesium palmitate, such as particle size, crystal structure, and purity, are critical to its performance and are significantly influenced by the synthesis method. The precipitation method is a widely employed technique for the production of magnesium palmitate due to its relative simplicity and scalability.

This guide details the synthesis of magnesium palmitate through a double decomposition reaction between a soluble magnesium salt and a soluble palmitate salt in an aqueous medium.

Synthesis by Precipitation Method

The synthesis of magnesium palmitate by precipitation involves the reaction of an aqueous solution of a soluble magnesium salt, such as magnesium sulfate (B86663), with an aqueous solution of a soluble palmitate salt, typically sodium or potassium palmitate. The low solubility of magnesium palmitate in water drives the reaction, leading to its precipitation out of the solution.

Chemical Reaction

The overall chemical reaction can be represented as follows:

2C₁₆H₃₁NaO₂ (aq) + MgSO₄ (aq) → Mg(C₁₆H₃₁O₂)₂ (s) + Na₂SO₄ (aq)

Sodium Palmitate + Magnesium Sulfate → Magnesium Palmitate + Sodium Sulfate

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of magnesium palmitate.

2.2.1. Materials

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

Deionized Water

2.2.2. Equipment

-

Reaction vessel with a mechanical stirrer and heating mantle

-

Separate beakers for preparing reactant solutions

-

Büchner funnel and vacuum flask for filtration

-

Drying oven (vacuum oven preferred)

-

Analytical balance

-

pH meter

2.2.3. Procedure

-

Preparation of Sodium Palmitate Solution:

-

Dissolve a specific molar amount of sodium hydroxide in deionized water in a beaker with stirring.

-

In a separate reaction vessel, heat deionized water to approximately 75°C.

-

Slowly add a stoichiometric amount of palmitic acid to the hot water with vigorous stirring to melt and disperse the fatty acid.

-

Gradually add the sodium hydroxide solution to the palmitic acid dispersion to saponify the fatty acid, forming a sodium palmitate solution. Maintain the temperature at 75°C and continue stirring until the solution is clear.

-

-

Preparation of Magnesium Sulfate Solution:

-

In a separate beaker, dissolve a stoichiometric amount of magnesium sulfate heptahydrate in deionized water. The dissolution can be aided by gentle heating.

-

-

Precipitation:

-

While maintaining the sodium palmitate solution at 75°C with a constant stirring rate of 500 rpm, slowly add the magnesium sulfate solution.[1]

-

Magnesium palmitate will precipitate immediately as a white solid.

-

Continue stirring the mixture at 75°C for 30 minutes to ensure the completion of the reaction.[1]

-

-

Filtration and Washing:

-

Filter the precipitated magnesium palmitate using a Büchner funnel under vacuum.

-

Wash the filter cake with copious amounts of hot deionized water (e.g., 200 cm³) to remove the soluble sodium sulfate byproduct.[1]

-

Follow with a wash of acetone to aid in the removal of any unreacted fatty acid and to facilitate drying.[2]

-

-

Drying:

-

Dry the washed magnesium palmitate in an oven. To obtain the dihydrate form, it is recommended to dry at a temperature not exceeding 60°C. For a more anhydrous form, a higher temperature of 105°C under reduced pressure can be used.[1]

-

Dry until a constant weight is achieved.

-

Data Presentation

Reaction Parameters

| Parameter | Value | Reference |

| Reaction Temperature | 75°C | [1] |

| Stirring Speed | 500 rpm | [1] |

| Precipitation Time | 30 minutes | [1] |

| Drying Temperature | 105°C (under reduced pressure) | [1] |

Characterization Data

3.2.1. X-Ray Diffraction (XRD)

The crystallinity of the synthesized magnesium palmitate can be confirmed by X-ray diffraction. The appearance of a large number of intense peaks suggests a well-defined crystalline structure.[2] The average planar distance (long spacing) for magnesium palmitate has been reported to be 42.36 Å.[2]

| Diffraction Order (n) | Interplanar Spacing (d) for Magnesium Palmitate (Å) |

| 6th | 42.67 |

| 7th | 41.21 |

| 8th | 41.87 |

| 9th | 42.36 |

| 10th | 41.14 |

| 12th | 42.24 |

| 14th | 41.69 |

| Data adapted from Singh and Upadhyaya (2011).[2] |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized magnesium palmitate. The spectra confirm the formation of the salt by the disappearance of the characteristic carboxylic acid O-H stretch and the appearance of carboxylate (COO⁻) stretches.

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 | Asymmetric C-H stretching of -CH₂ |

| ~2850 | Symmetric C-H stretching of -CH₂ |

| ~1540-1580 | Asymmetric stretching of carboxylate (COO⁻) |

| ~1420-1470 | Symmetric stretching of carboxylate (COO⁻) and -CH₂ scissoring |

| 1305-1110 | Wagging and twisting of methylene (B1212753) (-CH₂) chains |

| Adapted from Singh and Upadhyaya (2011).[2] |

3.2.3. Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability and the water of hydration content of the synthesized magnesium palmitate. The analysis is typically carried out under a nitrogen atmosphere with a constant heating rate (e.g., 20 °C/min).[2] For magnesium stearate, which often contains magnesium palmitate, a mass loss corresponding to the release of water is observed between room temperature and approximately 125°C.[3] The decomposition of the anhydrous salt typically begins at higher temperatures.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of magnesium palmitate.

Hypothetical Signaling Pathway of Magnesium Palmitate Constituents

While magnesium palmitate itself is not typically studied for its direct signaling effects, its constituent ions, magnesium and palmitate, have well-documented roles in cellular signaling. Palmitic acid can influence various pathways involved in metabolism and inflammation, while magnesium is a crucial cofactor for numerous enzymes, including kinases.

Caption: Potential signaling pathways of magnesium and palmitate ions.

Conclusion

The precipitation method offers a straightforward and effective route for the synthesis of magnesium palmitate. Control of key experimental parameters such as temperature, stirring rate, and reactant concentrations is crucial for obtaining a product with desired physicochemical properties. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and related industries, enabling the reproducible synthesis and informed application of magnesium palmitate. Further optimization of the process may be achieved by systematically varying the reaction conditions and correlating these changes with the final product's performance characteristics.

References

A Technical Guide to the Melt Process Synthesis of Magnesium Palmitate

Abstract

Magnesium palmitate, a magnesium salt of palmitic acid, is a versatile compound widely used in the pharmaceutical, cosmetic, and polymer industries as a lubricant, anti-caking agent, and viscosity controller.[1][2][3][4] This technical guide provides an in-depth exploration of the melt process for its synthesis. The melt process, also known as the fusion or direct method, is a solvent-free approach that involves the direct reaction of molten palmitic acid with a magnesium source.[5] This document details the core principles, experimental protocols, and critical process parameters of this method. Quantitative data is summarized for clarity, and key workflows are visualized to provide a comprehensive resource for professionals in chemical synthesis and drug development.

Core Principles of the Melt Synthesis Process

The melt process is an efficient, solvent-free method for producing magnesium palmitate. The fundamental principle involves a direct reaction between molten palmitic acid and a solid magnesium source, typically magnesium hydroxide (B78521) [Mg(OH)₂] or magnesium oxide (MgO).[5] The reaction is conducted at a temperature exceeding the melting point of palmitic acid (approximately 63°C) to ensure the fatty acid is in a liquid state.[5]

The chemical equation for the reaction using magnesium hydroxide is:

2 CH₃(CH₂)₁₄COOH(l) + Mg(OH)₂(s) → [CH₃(CH₂)₁₄COO]₂Mg(l) + 2 H₂O(g) [5]

A key feature of this process is the removal of water as steam, which drives the reaction equilibrium toward the product side.[5] The efficiency and quality of the final product are highly dependent on the careful control of several key reaction parameters.

Quantitative Data Summary

Effective synthesis relies on understanding the properties of the reactants and products, as well as the specific conditions required for the reaction.

Table 1: Physical and Chemical Properties of Magnesium Palmitate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₂H₆₂MgO₄ | [4] |

| Molecular Weight | 535.1 g/mol | [4] |

| Appearance | Fine, white powder | [1] |

| Melting Point | ~121°C | [6] |

| Decomposition Temp. | ~250°C (for similar Mg soaps) | [7] |

| Purity (Commercial) | ≥ 97.0% |[8] |

Table 2: Summary of Melt Process Reaction Conditions

| Parameter | Typical Range / Value | Notes | Reference(s) |

|---|---|---|---|

| Reaction Temperature | 140 - 185°C | Must be above palmitic acid's melting point (~63°C). Higher temperatures increase reaction rate and facilitate water removal. | [5][7] |

| Reactant Ratio | 2:1 (Palmitic Acid : Mg Source) | A slight excess of palmitic acid may be used to ensure complete conversion of the magnesium source. | [5] |

| Reaction Time | 3 - 6 hours | Dependent on temperature, agitation, and scale. Reaction is driven to completion by the removal of water. | [7] |

| Pressure | Atmospheric to 10 bar | Higher pressure can be used in sealed reactors to control the reaction environment. | [7] |

| Agitation Speed | Vigorous Stirring (e.g., 110-140 rpm) | Essential for maintaining a homogenous mixture of the liquid fatty acid and solid magnesium source. |[5][9] |

Detailed Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and subsequent characterization of magnesium palmitate via the melt process.

Melt Synthesis Protocol

This protocol describes a standard lab-scale procedure for synthesizing magnesium palmitate.

Materials:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Magnesium Hydroxide [Mg(OH)₂] or Magnesium Oxide (MgO)

-

Deionized Water (for washing, if needed)

-

Ethanol (for washing, if needed)

Equipment:

-

High-temperature reaction vessel (e.g., three-neck round-bottom flask or jacketed glass reactor)

-

Overhead mechanical stirrer with a high-torque motor and paddle

-

Heating mantle or oil bath with temperature controller

-

Condenser or distillation apparatus to remove water byproduct

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Charging Reactants: Charge the reaction vessel with palmitic acid and magnesium hydroxide in a 2:1 molar ratio. A 2-5% molar excess of palmitic acid can be used to ensure no unreacted magnesium hydroxide remains.

-

Melting and Mixing: Begin vigorous stirring and heat the mixture to 70-90°C. Maintain this temperature until the palmitic acid is fully melted and the mixture forms a homogenous slurry.[10]

-

Reaction: Increase the temperature to approximately 180°C.[7] Water will begin to form and evaporate. The vapor should be collected via the condenser/distillation apparatus.

-

Reaction Completion: Maintain the reaction at 180°C with continuous stirring for 3 to 6 hours, or until the evolution of water vapor ceases.[7] This indicates the reaction is complete.

-

Cooling and Solidification: Turn off the heat and allow the molten product to cool to room temperature, where it will solidify.

-

Post-Processing: The resulting solid magnesium palmitate can be ground into a fine powder. If purification is necessary to remove excess fatty acid, the product can be washed with a suitable solvent like ethanol.

-

Drying: Dry the final product in an oven at 70-85°C to remove any residual moisture.[9]

Characterization Protocols

To confirm the identity, purity, and structure of the synthesized magnesium palmitate, the following characterization techniques are essential.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify functional groups and confirm the formation of the magnesium salt.

-

Methodology: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded.

-

Expected Result: The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid and the characteristic strong, asymmetric and symmetric stretches of the carboxylate anion (COO⁻).[5]

X-Ray Diffraction (XRD):

-

Purpose: To analyze the crystalline structure of the final product.

-

Methodology: The powdered sample is analyzed using an X-ray diffractometer.

-

Expected Result: The resulting diffraction pattern provides information on the crystal structure and interplanar distances, which can be compared to reference data to confirm the product's identity and phase purity.[5]

Thermal Analysis (DSC/TGA):

-

Purpose: To determine thermal stability, melting point, and purity.

-

Methodology:

-

Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate (e.g., 10°C/min) to observe thermal transitions.

-

Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere to measure weight loss as a function of temperature.

-

-

Expected Result: DSC will show an endothermic peak corresponding to the melting point of magnesium palmitate.[5] TGA will indicate the decomposition temperature, providing information on the thermal stability of the compound.[7]

Conclusion

The melt process offers a robust and environmentally friendly route for the synthesis of magnesium palmitate, avoiding the need for organic solvents. Success in this method hinges on the precise control of reaction temperature, stoichiometry, and agitation to ensure a complete reaction and a high-quality product. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to effectively synthesize and characterize magnesium palmitate for various high-purity applications.

References

- 1. deascal.com [deascal.com]

- 2. nbinno.com [nbinno.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Magnesium Palmitate | C32H62MgO4 | CID 9850060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Magnesium palmitate | 2601-98-1 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. magnesium palmitate | CAS#:2601-98-1 | Chemsrc [chemsrc.com]

- 9. CN103880645A - Method for synthesizing magnesium stearate from stearic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Structure of Magnesium Palmitate Dihydrate: A Technical Overview for Researchers

For Immediate Release

Magnesium palmitate dihydrate, a salt of palmitic acid, is a compound of significant interest in the pharmaceutical and materials science sectors. Often found in conjunction with magnesium stearate (B1226849), it plays a crucial role as a lubricant and anti-adherent in tablet manufacturing.[1][2] Despite its widespread use, a detailed elucidation of its crystal structure remains a complex endeavor, with limited publicly available data. This technical guide synthesizes the current understanding of magnesium palmitate dihydrate's structure, synthesis, and characterization for researchers, scientists, and drug development professionals.

Crystallographic Properties: An Indirect Assessment

Direct determination of the single-crystal X-ray structure of magnesium palmitate dihydrate has not been extensively reported in the literature. However, analyses of its properties and comparisons with the more studied magnesium stearate provide some insights. The compound is known to be crystalline, not amorphous.[1][3][4] Studies involving polarized light microscopy have shown oblique extinction, which suggests that magnesium palmitate dihydrate likely belongs to either the monoclinic or triclinic crystal system .[5] Further strengthening this hypothesis is the analysis of magnesium stearate dihydrate, which has been identified as belonging to the triclinic system; it is therefore plausible that magnesium palmitate dihydrate shares this characteristic.[5]

| Property | Value/Description | Source |

| Chemical Formula | C₃₂H₆₆MgO₆ | PubChem |

| Molecular Weight | 571.2 g/mol | PubChem |

| Crystal System | Monoclinic or Triclinic (inferred) | [5] |

| Crystallinity | Crystalline | [1][3][4] |

Note: Detailed unit cell parameters (a, b, c, α, β, γ) and the definitive space group are not currently available in the cited literature.

Experimental Protocols: Synthesis and Characterization

The synthesis of high-purity magnesium palmitate dihydrate has been achieved in laboratory settings, primarily through a precipitation reaction.[3][4][5] The general methodology is outlined below.

Synthesis of Magnesium Palmitate Dihydrate

-

Saponification: A solution of palmitic acid is reacted with a stoichiometric amount of a strong base, such as sodium hydroxide, in an aqueous solution to form a sodium palmitate soap solution. This is typically performed at an elevated temperature (e.g., 90°C) to ensure complete dissolution and reaction.[3][4]

-

Precipitation: An aqueous solution of a magnesium salt, commonly magnesium sulfate, is then added to the soap solution. This results in the precipitation of magnesium palmitate.

-

pH Control: The pH of the resulting slurry is a critical parameter. It is believed that maintaining a pH below 8.5 is crucial for the preferential formation of the dihydrate form over the monohydrate or other hydrated forms.[1][3][4]

-

Isolation and Drying: The precipitate is then filtered, washed with water to remove byproducts, and dried at a controlled temperature (e.g., around 60°C) to yield the final magnesium palmitate dihydrate powder.[1][4]

Characterization Techniques

-

X-Ray Powder Diffraction (XRPD): This is the primary technique used to confirm the crystalline nature of the synthesized material and to distinguish between its different hydrated forms (anhydrous, monohydrate, dihydrate, and trihydrate).[1][6] Each form exhibits a unique diffraction pattern.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the water content and to identify the temperatures at which dehydration occurs. The dihydrate form shows distinct water loss events corresponding to the loss of its two water molecules.[1][3]

-

Microscopy: Optical and electron microscopy can be used to study the morphology of the crystals, which are often described as having a platelet-like structure.[1][4]

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of magnesium palmitate dihydrate.

Future Directions

The lack of a definitive crystal structure for magnesium palmitate dihydrate presents an opportunity for further research. The use of advanced techniques such as synchrotron-based micro-crystal electron diffraction or single-crystal X-ray diffraction on suitably grown crystals could provide the much-needed detailed structural information. Such data would be invaluable for understanding its physical properties and for optimizing its use in pharmaceutical formulations and other industrial applications.

References

- 1. US7385068B2 - Stearate composition and method - Google Patents [patents.google.com]

- 2. indico.frm2.tum.de [indico.frm2.tum.de]

- 3. US20060281937A1 - Stearate composition and method - Google Patents [patents.google.com]

- 4. WO2006023035A2 - Improved stearate composition and method of production thereof - Google Patents [patents.google.com]

- 5. Physical and chemical properties of the pseudo-polymorphs of magnesium stearate and magnesium palmitate related to their lubricant efficacy - ProQuest [proquest.com]

- 6. Magnesium palmitate | 2601-98-1 | Benchchem [benchchem.com]

The Solubility of Magnesium Palmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium palmitate in various organic solvents. Magnesium palmitate, the magnesium salt of palmitic acid, is a metallic soap with applications in pharmaceuticals, cosmetics, and industrial processes. Understanding its solubility is critical for formulation development, reaction chemistry, and purification processes. This document collates available quantitative and qualitative data, details a robust experimental protocol for solubility determination, and visualizes relevant biological signaling pathways involving its constituent components, magnesium and palmitate.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for magnesium palmitate is not extensively documented in publicly available literature. However, by examining data for the closely related magnesium stearate (B1226849) (differing by only two carbons in the fatty acid chain) and qualitative data for magnesium soaps, a reliable profile can be established. Metal soaps with long fatty acid chains, such as magnesium palmitate, are generally characterized by low polarity and are thus more soluble in non-polar organic solvents.[1]

Table 1: Quantitative Solubility of Magnesium Stearate (as a proxy for Magnesium Palmitate) in Various Organic Solvents [2]

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Amyl Acetate | 25 | 0.03 |

| Amyl Alcohol | 15 | 0.014 |

| 25 | 0.018 | |

| 50 | 0.105 | |

| Benzene | - | Soluble |

| Diethyl Ether | 25 | 0.003 |

| Ethanol (absolute) | 15 | 0.017 |

| 25 | 0.023 | |

| 35 | 0.031 | |

| Ethyl Acetate | 15 | 0.004 |

| 35 | 0.008 | |

| Methanol | 15 | 0.084 |

| 25 | 0.1 | |

| 51.5 | 0.166 | |

| Oil of Turpentine | - | Soluble |

Table 2: Qualitative Solubility of Magnesium Soaps

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Methanol | Soluble | [3] |

| n-Hexane | Insoluble | [3] |

| Water | Practically Insoluble | [4][5] |

| Ethanol | Slightly Soluble | [4] |

| Ether | Negligible | [6] |

Experimental Protocol: Determination of Magnesium Palmitate Solubility

This section outlines a detailed methodology for the quantitative determination of magnesium palmitate solubility in an organic solvent of interest using the isothermal shake-flask method.

Materials and Equipment

-

Magnesium Palmitate: High purity, well-characterized (e.g., by FTIR and Gas Chromatography to confirm fatty acid composition).

-

Organic Solvents: Analytical grade or higher.

-

Analytical Balance: Readable to at least 0.1 mg.

-

Isothermal Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Centrifuge: Capable of separating fine solids from solution.

-

Vials with solvent-resistant caps: (e.g., glass vials with PTFE-lined caps).

-

Syringe Filters: Solvent-compatible, with a pore size of 0.22 µm or smaller.

-

Volumetric flasks and pipettes.

-

Analytical Instrumentation: Such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for magnesium quantification.

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process.

Detailed Procedure

-

Preparation of Vials: Add an excess amount of magnesium palmitate to several vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately dispense a known volume of the organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Sample Collection: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To further separate the solid and liquid phases, centrifuge the vials.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples for their magnesium content using a calibrated AAS or ICP-MS instrument.

-

Calculation of Solubility: Calculate the concentration of magnesium palmitate in the original saturated solution based on the measured magnesium concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Relevant Signaling Pathways

The constituent parts of magnesium palmitate, magnesium and palmitic acid, are both known to be involved in numerous cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and life sciences.

Palmitate-Induced Signaling

Palmitic acid, a saturated fatty acid, can act as a signaling molecule that modulates various cellular processes, often in the context of metabolic stress. The diagram below illustrates a simplified pathway of palmitate-induced signaling leading to inflammation.

Magnesium in Cellular Signaling

Magnesium is an essential mineral that acts as a cofactor for hundreds of enzymes and is involved in a wide range of physiological pathways, including signal transduction. The following diagram depicts the role of magnesium in the PI3K/Akt/mTOR signaling pathway, which is central to cell growth and proliferation.

Conclusion

This technical guide provides a foundational understanding of the solubility of magnesium palmitate in organic solvents, leveraging data from its close analog, magnesium stearate. The detailed experimental protocol offers a standardized approach for researchers to determine the solubility in specific solvents relevant to their work. Furthermore, the visualization of key signaling pathways involving magnesium and palmitate provides a broader biological context for professionals in drug development and life sciences. As with any metallic soap, the solubility of magnesium palmitate can be influenced by factors such as the presence of impurities, the crystalline form of the solid, and the temperature of the solvent. Therefore, empirical determination of solubility for specific applications is highly recommended.

References

A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Magnesium Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of magnesium palmitate. Magnesium palmitate, a magnesium salt of palmitic acid, is a key component in various pharmaceutical and industrial applications. Understanding its thermal stability and decomposition pathway is crucial for formulation development, manufacturing processes, and ensuring product quality and safety. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition process.

Core Data Presentation

The thermal decomposition of magnesium palmitate is a multi-stage process. The following table summarizes the key thermal events and corresponding data. It is important to note that commercially available magnesium stearate (B1226849) is often a mixture of magnesium stearate and magnesium palmitate, and its thermal behavior can be influenced by the presence of hydrates.[1][2]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Primary Product(s) | Analytical Technique |

| Dehydration | Room Temperature - ~180 | ~3-4 (estimated) | Anhydrous Magnesium Palmitate, Water | TGA |

| Decomposition | ~350 - 400 | Not specified in literature | Magnesium Carbonate (MgCO₃), Organic Fragments | TGA/DTA |

| Final Decomposition | ~400 - 443 | Not specified in literature | Magnesium Oxide (MgO), Gaseous byproducts | TGA/DTA |

Note: The mass loss for the dehydration step is an estimation based on data for magnesium stearate, which typically contains magnesium palmitate and various hydrates. Specific quantitative data for the decomposition of pure magnesium palmitate is limited in publicly available literature.

Experimental Protocols

The characterization of the thermal decomposition of magnesium palmitate is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide valuable information regarding mass changes and heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small sample of magnesium palmitate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample of magnesium palmitate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert nitrogen atmosphere is maintained.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting and dehydration, while exothermic peaks can indicate crystallization or certain decomposition processes.

Visualizing the Process

To better understand the experimental process and the chemical transformations magnesium palmitate undergoes upon heating, the following diagrams are provided.

The thermal decomposition of magnesium palmitate proceeds through a series of distinct stages, ultimately yielding magnesium oxide as the final inorganic product.

Discussion

The thermal decomposition of magnesium palmitate begins with a dehydration step at temperatures below 200°C, where any associated water molecules are lost. This is a critical consideration in pharmaceutical formulations, as the hydration state can impact the physical properties and stability of the final product.

Following dehydration, the anhydrous magnesium palmitate undergoes decomposition in the temperature range of approximately 350°C to 443°C. This process is not a single-step event. Evidence suggests an initial decomposition to magnesium carbonate around 400°C, accompanied by the breakdown of the palmitate hydrocarbon chains into smaller organic fragments. As the temperature increases to around 443°C, the magnesium carbonate further decomposes to the final, thermally stable residue, magnesium oxide.[3] The nature of the evolved organic fragments and gaseous byproducts would require further analysis by hyphenated techniques such as TGA-FTIR or TGA-MS.

The decomposition of magnesium carboxylates like magnesium acetate (B1210297) has been shown to proceed through intermediates such as magnesium oxalate (B1200264) and magnesium carbonate before forming magnesium oxide.[3] While not definitively confirmed for magnesium palmitate, a similar multi-step decomposition of the carboxylate group is plausible.

Conclusion

This technical guide has synthesized the available data on the thermal decomposition of magnesium palmitate. The process is characterized by a multi-step degradation, commencing with dehydration, followed by decomposition to magnesium carbonate, and culminating in the formation of magnesium oxide. The provided experimental protocols and visual diagrams offer a framework for researchers and professionals in the pharmaceutical and chemical industries to understand and further investigate the thermal behavior of this important compound. Further research employing techniques such as TGA coupled with mass spectrometry or infrared spectroscopy would be beneficial to fully elucidate the identity of the evolved organic decomposition products.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Magnesium Palmitate: A Technical Examination of its Surfactant and Emulsifying Properties

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the functionalities of magnesium palmitate, delving into its role as a surfactant and an emulsifier.

Magnesium palmitate, the magnesium salt of palmitic acid, is a multi-functional excipient and additive used across various industries, including pharmaceuticals, cosmetics, and polymers. While it is widely recognized for its lubricating and anti-caking properties, its capacity to function as a surfactant and emulsifier is a subject of significant interest. This technical guide synthesizes available data to clarify the roles of magnesium palmitate, providing a resource for formulation development and scientific research.

Core Properties and Classification

Magnesium palmitate is classified as a metallic soap, a compound formed from a fatty acid and a metal cation.[1][2] Its molecular structure, consisting of a divalent magnesium ion bonded to two long-chain hydrophobic palmitate tails, underpins its surface-active potential.[3][4] This amphiphilic nature allows it to orient itself at interfaces, such as between oil and water, which is the fundamental characteristic of a surfactant.

Emulsifiers are a class of surfactants that facilitate the formation and stabilization of emulsions—dispersions of one immiscible liquid within another.[5] Therefore, if magnesium palmitate can stabilize an emulsion, it is, by definition, acting as an emulsifier, which is a specific function of a surfactant.

Surfactant and Emulsifying Capabilities

The closely related compound, magnesium stearate (B1226849), which often contains a significant proportion of magnesium palmitate, is also known for its hydrophobic nature and lubricating properties in pharmaceutical formulations.[8][9] Studies on magnesium stearate have shown its impact on the hydrophobicity of powder blends, which indirectly points to its surface-active nature.[10][11]

Data Summary

Due to the lack of specific quantitative data for magnesium palmitate, the following table includes qualitative information and data for related compounds to provide context for its properties.

| Property | Value/Observation | Compound | Notes |

| Chemical Classification | Metallic Soap | Magnesium Palmitate | Compound of a fatty acid and a metal.[1][2] |

| Functionality | Emulsifier, Lubricant, Anti-caking agent, Stabilizer | Magnesium Palmitate | Particularly effective for water-in-oil (W/O) emulsions.[6][12] |

| Solubility | Insoluble in water | Magnesium Palmitate | Characteristic of a low-HLB substance.[1] |

| HLB Value | Estimated to be low (indicative of W/O emulsifiers) | Magnesium Palmitate | A precise, experimentally determined value is not available. W/O emulsifiers typically have HLB values in the range of 3-6.[5][7] |

| Critical Micelle Concentration (CMC) | Not available | Magnesium Palmitate | Data not found in public literature. |

| Surface Tension Reduction | Not available | Magnesium Palmitate | Data not found in public literature. |

| Fatty Acid Composition in commercial Magnesium Stearate | Stearate: 43.5%, Palmitate: 54.9% (in one studied grade) | Magnesium Stearate | Highlights the common co-presence of palmitate and stearate.[8] |

Experimental Protocols

To quantitatively assess the surfactant and emulsifying properties of magnesium palmitate, the following established experimental protocols can be employed.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For a substance like magnesium palmitate, which is a fatty acid ester, the saponification method can be utilized.[13][14]

Protocol: HLB Calculation via Saponification

-

Determine the Saponification Number (S):

-

Accurately weigh a sample of magnesium palmitate.

-

Add a known excess of 0.5N alcoholic potassium hydroxide (B78521).

-

Reflux the mixture on a boiling water bath for approximately one hour to ensure complete saponification.[14]

-

Perform a blank titration with the alcoholic potassium hydroxide solution without the sample.

-

Titrate the cooled reaction mixtures against a standardized 0.5N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator.[14]

-

The saponification number is the milligrams of KOH required to saponify one gram of the fat.

-

-

Determine the Acid Number of the Fatty Acid (A):

-

The acid number for palmitic acid is a known value.

-

-

Calculate the HLB Value:

-

Use the formula: HLB = 20 * (1 - (S / A)) .[13]

-

Evaluation of Emulsion Stability

The ability of magnesium palmitate to stabilize an emulsion can be assessed by preparing a series of emulsions and observing their stability over time.

Protocol: Emulsion Stability Assessment

-

Emulsion Preparation:

-

Prepare a series of oil-and-water mixtures with varying concentrations of magnesium palmitate. A common method is to use a fixed oil-to-water ratio (e.g., 50:50).

-

Disperse the magnesium palmitate in the oil phase before adding the water.

-

Homogenize the mixtures for a set period using a high-shear mixer to form the emulsions.[15][16]

-

-

Stability Measurement:

-

Transfer the prepared emulsions to graduated cylinders.

-

Monitor the separation of the aqueous phase (creaming or sedimentation) over time at regular intervals (e.g., 5, 15, 30, 60 minutes, and 24 hours).[16][17]

-

The stability of the emulsion can be quantified by measuring the volume of the separated layer.[18]

-

Accelerated stability testing can be performed by centrifuging the emulsions at a specific speed (e.g., 3000 rpm) for a defined duration (e.g., 30 minutes) and observing any phase separation.[17]

-

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Conclusion

References

- 1. Magnesium Stearate | Rupa Health [rupahealth.com]

- 2. Metal Stearates Blog | Processall Plough Mixers [processall.com]

- 3. Magnesium palmitate | 2601-98-1 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. saffireblue.ca [saffireblue.ca]

- 6. 141. Studies in water-in-oil emulsions. Part II. The interfacial and surface activities of magnesium and calcium oleates and the rôle played by these soaps in the stabilisation of water-in-oil emulsions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. valtris.com [valtris.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. pharmajournal.net [pharmajournal.net]

- 15. Emulsions: Preparation & Stabilization: Labs | Pharmlabs [pharmlabs.unc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Magnesium Palmitate as a Precursor for Magnesium Oxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of magnesium oxide (MgO) nanoparticles using magnesium palmitate as a precursor. This method offers a reproducible route to producing MgO nanoparticles with controlled characteristics. The synthesis is presented as a two-step process: the formation of the magnesium palmitate precursor, followed by its thermal decomposition to yield MgO nanoparticles. Detailed experimental protocols, characterization data from analogous systems, and workflow visualizations are provided to support researchers in replicating and adapting this methodology.

Introduction

Magnesium oxide nanoparticles are of significant interest in various fields, including catalysis, biomedical applications, and as additives in advanced materials, owing to their high surface area, thermal stability, and biocompatibility.[1][2] The choice of precursor and synthesis method plays a crucial role in determining the final properties of the nanoparticles, such as size, morphology, and crystallinity.[1] The use of long-chain carboxylates, like magnesium palmitate, as precursors offers a versatile and controllable route for the synthesis of metal oxide nanoparticles.[3]

This guide details a two-step synthesis approach where magnesium palmitate is first synthesized and then subjected to thermal decomposition (calcination) to produce MgO nanoparticles. This method allows for good control over the nanoparticle characteristics.

Synthesis of Magnesium Oxide Nanoparticles

The synthesis of MgO nanoparticles from magnesium palmitate is a two-stage process. The first stage involves the preparation of the magnesium palmitate precursor, followed by the second stage of thermal decomposition to yield the final MgO nanoparticles.

Stage 1: Synthesis of Magnesium Palmitate Precursor

The initial step is the synthesis of magnesium palmitate via a precipitation reaction between a soluble magnesium salt (e.g., magnesium nitrate (B79036) or magnesium acetate) and a soluble palmitate salt (e.g., sodium palmitate) or by the reaction of a magnesium salt with palmitic acid.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium nitrate (Mg(NO₃)₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 1.0 M solution of sodium palmitate (NaC₁₆H₃₁O₂) by dissolving the appropriate amount in deionized water. Gentle heating may be required to fully dissolve the sodium palmitate.

-

-

Precipitation:

-

Slowly add the magnesium nitrate solution dropwise to the sodium palmitate solution while stirring vigorously.

-

A white precipitate of magnesium palmitate will form immediately.

-

Continue stirring for 2 hours at room temperature to ensure the completion of the reaction.

-

-

Isolation and Purification of the Precursor:

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Follow with a final wash with ethanol (B145695) to aid in drying.

-

Dry the collected magnesium palmitate powder in an oven at 80°C for 12 hours.

-

Stage 2: Thermal Decomposition of Magnesium Palmitate to MgO Nanoparticles

The synthesized magnesium palmitate precursor is then thermally decomposed (calcined) at a high temperature to yield magnesium oxide nanoparticles. The temperature of calcination is a critical parameter that influences the crystallinity and particle size of the final product.

Experimental Protocol:

-

Calcination:

-

Place the dried magnesium palmitate powder in a ceramic crucible.

-

Transfer the crucible to a muffle furnace.

-

Heat the furnace to a target temperature, typically in the range of 500-800°C, at a controlled ramp rate (e.g., 5°C/min). The decomposition of similar magnesium carboxylates like stearate (B1226849) starts around 350°C.[4][5]

-

Hold the temperature for 2-4 hours to ensure complete decomposition of the precursor.

-

Allow the furnace to cool down to room temperature naturally.

-

-

Collection of MgO Nanoparticles:

-

The resulting fine white powder is the magnesium oxide nanoparticles.

-

Gently grind the powder using an agate mortar and pestle to break up any soft agglomerates.

-

Store the MgO nanoparticles in a desiccator to prevent hydration from atmospheric moisture.

-

Characterization of MgO Nanoparticles

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the MgO nanoparticles.

Table 1: Key Characterization Techniques and Expected Observations

| Characterization Technique | Parameter Measured | Expected Observations for MgO Nanoparticles |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | A significant weight loss corresponding to the decomposition of magnesium palmitate to MgO. The final residual mass should correspond to the theoretical yield of MgO.[6] |

| X-ray Diffraction (XRD) | Crystalline structure and crystallite size | Diffraction peaks corresponding to the cubic crystal structure of MgO. The average crystallite size can be calculated using the Scherrer equation.[7] |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle size distribution | Visualization of the nanoparticle morphology (e.g., spherical, irregular) and estimation of the particle size distribution.[7] |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and crystallinity | High-resolution imaging to determine the precise size and shape of individual nanoparticles and to observe the crystal lattice fringes.[8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | A characteristic absorption band in the low-wavenumber region (around 400-600 cm⁻¹) corresponding to the Mg-O stretching vibration.[8] |

Table 2: Representative Quantitative Data for MgO Nanoparticles from Carboxylate Precursors

| Precursor | Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology | Reference |

| Magnesium Oxalate | Not Specified | 20-25 | Not Specified | [9] |

| Magnesium Acetate | 600 | High-purity MgO powder | Bulk and spherical particles | [10] |

| Organic Precursors (general) | ~650 | 33.93-60.80 | Rectangular rod shapes | [11] |

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of MgO nanoparticles from magnesium palmitate.

Caption: Experimental workflow for the two-stage synthesis of MgO nanoparticles.

Conclusion

The use of magnesium palmitate as a precursor for the synthesis of magnesium oxide nanoparticles through a two-step process of precursor formation followed by thermal decomposition is a viable and controllable method. This technical guide provides the necessary experimental protocols and characterization details to enable researchers to produce MgO nanoparticles with desired properties for a range of applications. The control over calcination temperature and time are key parameters to tailor the final nanoparticle characteristics. Further optimization of these parameters can be explored to achieve specific particle sizes and morphologies for advanced applications in drug development and materials science.

References

- 1. ijsat.org [ijsat.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 8. Biosynthesis and characterization of MgO nanoparticles from plant extracts via induced molecular nucleation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bu.edu.eg [bu.edu.eg]

An In-depth Technical Guide to the Hydration States of Magnesium Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of magnesium palmitate, a compound of significant interest in the pharmaceutical and chemical industries. This document outlines the synthesis, characterization, and physicochemical properties of its anhydrous and various hydrated forms.

Introduction to the Hydration States of Magnesium Palmitate

Magnesium palmitate, the magnesium salt of palmitic acid, is known to exist in several hydration states, including an anhydrous form and as a monohydrate, dihydrate, and trihydrate.[1] The degree of hydration significantly influences the material's physicochemical properties, such as its crystal structure, thermal stability, and spectroscopic profile. Understanding and controlling the hydration state is crucial for ensuring batch-to-batch consistency in manufacturing processes and for optimizing the performance of final products. The presence of water molecules within the crystal lattice alters the unit cell dimensions and interplanar spacing, leading to distinct X-ray powder diffraction (XRPD) patterns for each hydrate.[1]

Synthesis of Magnesium Palmitate Hydrates

The synthesis of magnesium palmitate and its various hydrates can be primarily achieved through two methods: direct precipitation and a melt process. The specific hydration state obtained is highly dependent on the reaction conditions, particularly temperature, pH, and subsequent drying processes.

Direct Precipitation Method

This is the most common method for synthesizing magnesium palmitate hydrates. It involves the reaction of a soluble magnesium salt with a soluble palmitate salt in an aqueous solution.[1]

-

Reaction: MgSO₄(aq) + 2Na(C₁₆H₃₁O₂)(aq) → Mg(C₁₆H₃₁O₂)₂(s) + Na₂SO₄(aq)

The resulting precipitate of magnesium palmitate is then filtered, washed to remove byproducts, and dried under controlled conditions to obtain the desired hydrate. For instance, maintaining a pH below 8.5 during precipitation has been suggested to favor the formation of the dihydrate form.[2]

The following diagram illustrates the general workflow for the direct precipitation synthesis of magnesium palmitate hydrates.

Melt Process (Fusion)

In this solvent-free method, molten palmitic acid (melting point ~63°C) is reacted directly with a magnesium source, such as magnesium oxide or magnesium hydroxide.[3][4] A small amount of water is often added to initiate the saponification reaction.[4] The reaction is typically carried out at a temperature above the melting point of the fatty acid.

-

Reaction: 2C₁₆H₃₂O₂(l) + MgO(s) → Mg(C₁₆H₃₁O₂)₂(s) + H₂O(g)

This method can be advantageous for producing the anhydrous form of magnesium palmitate, as the reaction is conducted at elevated temperatures.

Physicochemical Characterization and Data

The different hydration states of magnesium palmitate can be distinguished by a variety of analytical techniques. The following tables summarize the key quantitative data available for these forms. Much of the detailed thermal data is extrapolated from studies on the closely related magnesium stearate (B1226849) due to a lack of specific data for pure magnesium palmitate hydrates in the literature.

Crystallographic Properties

| Hydration State | Crystal System | Space Group | Unit Cell Parameters | d-spacing (Å) | 2θ Peaks (°) |

| Anhydrous | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monohydrate | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dihydrate | Data not available | Data not available | Data not available | 42.36 (average)[1] | 5.6, 9.3, 11.1, 14.8, 23.3[5] |

| Trihydrate | Data not available | Data not available | Data not available | Data not available | Data not available |

Thermal Properties

| Hydration State | Dehydration Temperature Range (°C) | Mass Loss (%) (Theoretical) | Melting Point (°C) |

| Anhydrous | N/A | N/A | ~121[6] |

| Monohydrate | ~95 (adapted from Mg Stearate)[7] | ~3.1 | Data not available |

| Dihydrate | ~85 (adapted from Mg Stearate)[7] | ~6.0 | Data not available |

| Trihydrate | ~65 (adapted from Mg Stearate)[7] | ~8.7 | Data not available |

Spectroscopic Properties (FTIR)

| Hydration State | O-H Stretching (cm⁻¹) | C=O Asymmetric Stretching (cm⁻¹) | C=O Symmetric Stretching (cm⁻¹) |

| Anhydrous | Absent or very weak | ~1540 - 1580 | ~1400 - 1440 |

| Hydrated Forms | Broad band ~3200 - 3600 | Shifted compared to anhydrous | Shifted compared to anhydrous |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of metal soaps and can be adapted for the specific instrumentation available.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline structure and differentiate between the various hydration states of magnesium palmitate.

Methodology:

-

Sample Preparation: Gently grind the magnesium palmitate sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: Pack the powdered sample into a standard XRPD sample holder. Ensure a flat, smooth surface level with the holder's top.

-

Instrument Setup:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: Identify the 2θ positions and relative intensities of the diffraction peaks. Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each peak. Compare the resulting diffractogram with known patterns for different hydrates.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the thermal stability of magnesium palmitate hydrates.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the magnesium palmitate sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat from ambient temperature to 400°C at a heating rate of 10°C/min.[8]

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The stepwise mass loss corresponds to the removal of water molecules. Calculate the percentage mass loss at each step to determine the hydration state. The onset of significant mass loss at higher temperatures indicates the decomposition of the anhydrous salt.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration and melting, and to characterize phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the magnesium palmitate sample into a hermetically sealed aluminum DSC pan. Pierce the lid to allow for the escape of volatiles.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat from ambient temperature to 200°C at a heating rate of 10°C/min.[9]

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature). Endothermic peaks correspond to dehydration events and melting transitions. The peak temperature and enthalpy of these transitions are characteristic of each hydrate.